N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-9(2,3)14-8(17)6-16-5-4-7(15-16)10(11,12)13/h4-5H,6H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUIAWKBPKWLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Acylation: The final step involves the acylation of the pyrazole ring with tert-butyl acetamide under suitable conditions, such as the presence of a base like triethylamine (Et3N) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been investigated for its potential anti-inflammatory and analgesic effects. Studies indicate that the compound interacts with specific molecular targets, such as enzymes and receptors involved in pain signaling pathways. The trifluoromethyl group enhances binding affinity, facilitating better penetration through cell membranes, which is crucial for therapeutic efficacy.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. Its mechanism of action involves inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, prostate, and lung cancers. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance its anticancer activity .
Interaction Studies with Biological Targets
Interaction studies highlight the compound's ability to bind with various biological targets, which is essential for understanding its pharmacodynamics. The lipophilicity conferred by the trifluoromethyl group aids in cellular uptake and interaction with intracellular proteins .
Materials Science Applications
This compound also finds applications in materials science due to its unique physicochemical properties.
Synthesis of Novel Materials
The compound serves as a versatile scaffold for synthesizing novel materials with tailored properties. Its ability to undergo various chemical transformations allows for the development of new derivatives that can be utilized in drug delivery systems or as functional materials in nanotechnology.
Development of Sensors
Due to its electronic properties, this compound can be incorporated into sensor technologies for detecting biological molecules or environmental pollutants. The trifluoromethyl group enhances sensitivity and selectivity in sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural analogs, their modifications, and biological activities.
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Modifications and Implications
OSU03012 (AR-12)
- Structure: Incorporates a phenanthrenyl group at the pyrazole’s 5-position and an amino-acetamide side chain.
- Activity : The bulky phenanthrenyl group enhances lipophilicity, facilitating membrane penetration and PDK1 inhibition (IC₅₀: 5 µM). Unlike the tert-butyl analog, OSU03012 advanced to clinical trials for solid tumors, underscoring the role of aromatic extensions in kinase targeting .
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Structure: Substitutes tert-butyl with a hydrophilic aminoethyl group.
- Implications : The amine group likely improves aqueous solubility, a critical factor for oral bioavailability. This modification demonstrates how side-chain polarity can optimize pharmacokinetics .
Celecoxib-Related Compounds
- Structure : Replaces acetamide with a sulfonamide moiety, paired with a methylphenyl group.
- Activity : These compounds inhibit COX-2, highlighting how sulfonamide groups confer target specificity distinct from acetamide-based analogs .
2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
Functional Group Impact on Activity
- Trifluoromethyl (-CF₃) : Common across all analogs; enhances metabolic stability and electron-withdrawing effects, stabilizing the pyrazole ring.
- Acetamide vs. Sulfonamide : Acetamide derivatives (e.g., OSU03012) target kinases, while sulfonamides (e.g., Celecoxib analogs) inhibit COX-2, demonstrating functional group-dependent target selectivity.
Commercial and Developmental Status
Biological Activity
N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its notable biological activities. Its unique structural features, particularly the trifluoromethyl group attached to a pyrazole ring, contribute to its enhanced lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
- Molecular Formula : C10H14F3N3O
- Molecular Weight : 249.23 g/mol
- CAS Number : 680203-49-0
The presence of the trifluoromethyl group significantly increases the compound's binding affinity to biological targets and facilitates better cell membrane penetration, which is crucial for its pharmacological effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been explored for various pharmacological properties:
- Anti-inflammatory : Exhibits potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Analgesic : Demonstrates pain-relieving effects, possibly through modulation of pain pathways.
- Anticancer : Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the compound's efficacy across different biological systems:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Potential :
- Mechanistic Insights :
Synthesis and Modifications
The synthesis of this compound involves several key reactions that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.2 ppm for 9H) and the trifluoromethyl signal (δ ~120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 292.12 (calculated for C₁₁H₁₅F₃N₃O) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1130 cm⁻¹ (C-F stretch) confirm functional groups .
How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) provides precise bond lengths and angles, particularly for the pyrazole-acetamide torsion angle, which influences biological activity .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like N-H···O interactions between the amide and pyrazole groups, stabilizing the crystal lattice .
- Disorder resolution : SHELXL’s constraints refine disordered trifluoromethyl groups, reducing R-factor discrepancies (<5%) .
What strategies address contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum concentration in media .
- Compound purity : HPLC analysis (≥98% purity) ensures activity is not confounded by impurities .
- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess whether rapid degradation underlies inconsistent in vitro/in vivo results .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Advanced Research Question
- Pyrazole substitution : Replace trifluoromethyl with chlorine or methoxy groups to modulate electron-withdrawing effects and lipophilicity .
- Acetamide chain modification : Introduce methyl or ethyl groups on the tert-butyl moiety to probe steric effects on target binding .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase active sites, prioritizing analogs with lower binding energies .
What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
Advanced Research Question
- Pharmacokinetics : Rodent studies with IV/PO administration measure bioavailability (%F) and half-life (t₁/₂). Plasma protein binding (PPB) assays (e.g., equilibrium dialysis) assess free drug concentration .
- Toxicity : Acute toxicity in zebrafish embryos (LC₅₀) or 28-day rodent studies monitor hepatorenal biomarkers (ALT, BUN) .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated pyrazole) to guide structural optimization .
How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Advanced Research Question
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; HPLC tracks degradation (e.g., hydrolysis of the acetamide group at pH < 3) .
- Thermal stability : Differential scanning calorimetry (DSC) detects melting points and decomposition temperatures (>200°C for crystalline forms) .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax ~270 nm) under accelerated light exposure .
What computational tools predict the compound’s interaction with biological targets like kinases?
Advanced Research Question
- Molecular dynamics (MD) simulations : GROMACS models conformational changes in PDK1 kinase upon ligand binding over 100-ns trajectories .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculates binding energy contributions of the trifluoromethyl group (~−5.2 kcal/mol) .
- ADMET prediction : SwissADME estimates logP (~2.8) and BBB permeability to prioritize analogs with favorable pharmacokinetics .
How can researchers validate off-target effects in cell-based assays?
Advanced Research Question
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., FLT3 or Aurora kinases) .
- CRISPR-Cas9 knockouts : Generate cell lines lacking the primary target (e.g., PDK1) to confirm on-target cytotoxicity .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
What are the best practices for resolving low yields in scaled-up synthesis?
Advanced Research Question
- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., polymer-supported bases) to improve recyclability .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling immediate adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
